Propan-2-yl 3-phenylhexanoate
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Overview
Description
Propan-2-yl 3-phenylhexanoate is an organic ester compound that features a propan-2-yl group attached to a 3-phenylhexanoate moiety Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-phenylhexanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-phenylhexanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-phenylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3-phenylhexanoic acid and isopropanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Acidic or basic catalysts with different alcohols.
Major Products
Hydrolysis: 3-phenylhexanoic acid and isopropanol.
Reduction: 3-phenylhexanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Propan-2-yl 3-phenylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Propan-2-yl 3-phenylhexanoate in biological systems involves its interaction with specific molecular targets. As an ester, it can be hydrolyzed by esterases to release the active 3-phenylhexanoic acid, which may interact with various enzymes and receptors in the body. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 3-(1H-indol-3-yl)propanoate: Another ester with a similar structure but different aromatic group.
Phenylacetone: A compound with a phenyl group and a ketone functional group.
2-Phenyl-2-propanol: An alcohol with a phenyl group and a propanol moiety.
Uniqueness
Propan-2-yl 3-phenylhexanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of a propan-2-yl group and a 3-phenylhexanoate moiety makes it particularly interesting for applications in organic synthesis and potential therapeutic uses.
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
propan-2-yl 3-phenylhexanoate |
InChI |
InChI=1S/C15H22O2/c1-4-8-14(11-15(16)17-12(2)3)13-9-6-5-7-10-13/h5-7,9-10,12,14H,4,8,11H2,1-3H3 |
InChI Key |
GXPREZSLTLCPSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)OC(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
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